
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenylmethylidene group attached to a diazinane-2,4,6-trione core
Preparation Methods
The synthesis of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves several steps, typically starting with the preparation of the diazinane-2,4,6-trione core. This core can be synthesized through a series of reactions involving the condensation of appropriate precursors under controlled conditions.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .
Scientific Research Applications
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound acts as a ligand, coordinating with metal centers to form stable complexes that facilitate various chemical transformations. The electron-rich nature of the compound’s functional groups enhances its ability to stabilize metal ions and promote catalytic activity .
Comparison with Similar Compounds
1,3-Bis(4-methylphenyl)-5-(phenylmethylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as:
1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene: This compound is also a highly hindered and sterically-flexible ligand used in transition-metal catalysis.
Cyclic (alkyl)(amino)carbenes (CAACs): These compounds are known for their strong electron-rich nature and broad applications in both industry and academia.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it particularly effective in certain catalytic and industrial applications .
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-benzylidene-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H20N2O3/c1-17-8-12-20(13-9-17)26-23(28)22(16-19-6-4-3-5-7-19)24(29)27(25(26)30)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
LTGSYUIAOVPKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


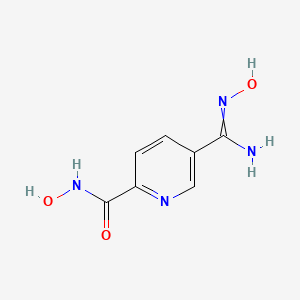
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
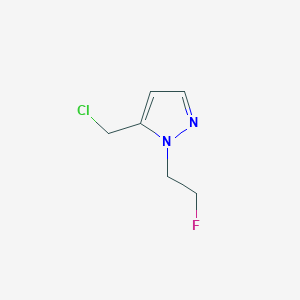
![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
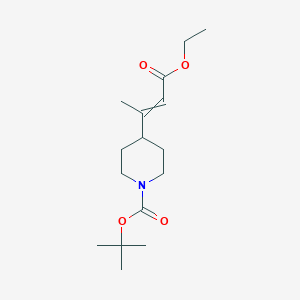
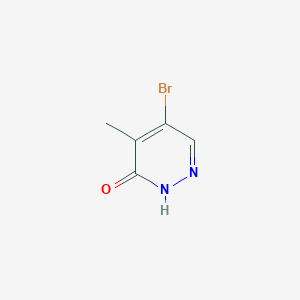
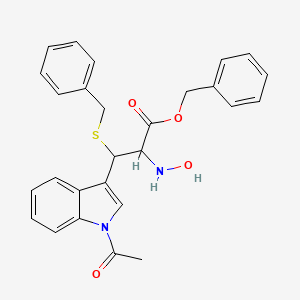
![5-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11717137.png)
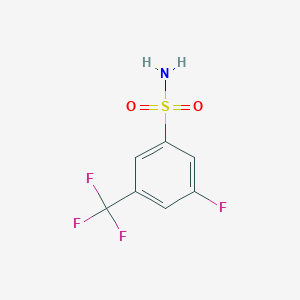
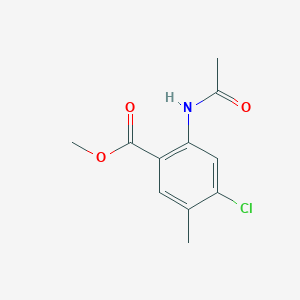
![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11717165.png)

